Ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a tetrahydro-pyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the chlorination of 4-chloro-2-methylphenol using thionyl chloride to produce 4-chloro-2-methylphenoxybutanoic acid. This intermediate is then esterified with ethanol to form the ethyl ester. The final step involves the reaction of this ester with tetrahydro-1(2H)-pyrazinecarboxylate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate: Similar in structure but lacks the tetrahydro-pyrazinecarboxylate moiety.
2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another related compound with different ester and alkyl groups.
Uniqueness
ETHYL 4-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a chlorinated phenoxy group and a tetrahydro-pyrazinecarboxylate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H25ClN2O4 |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25ClN2O4/c1-3-24-18(23)21-10-8-20(9-11-21)17(22)5-4-12-25-16-7-6-15(19)13-14(16)2/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI Key |
XUXJQYLUYZXNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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